1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-8(11)9-4-3-7(5-9)6-10/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDRJJDYPQJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profiling of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Executive Summary
Compound: 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one Molecular Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol [1]
This guide provides a comprehensive technical framework for determining and predicting the solubility profile of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one. As a bifunctional amphiphile containing a polar amide motif and a hydrogen-bond-donating hydroxyl group on a saturated heterocycle, this compound exhibits complex solubility behavior that defies simple "polar/non-polar" dichotomies.
This document moves beyond static data tables to provide a rational solvent selection strategy and validated experimental protocols (based on OECD 105) for researchers optimizing formulation, extraction, or purification processes.
Part 1: Physicochemical Profiling & Theoretical Prediction
To predict solubility behavior without wasting material, we must first deconstruct the molecule’s interaction potential. This compound is not a simple lipophile; it is a polar aprotic/protic hybrid .
Structural Deconstruction
-
Pyrrolidine Ring: Provides a semi-rigid aliphatic scaffold.
-
N-Propionyl Group (Amide): A strong Hydrogen Bond Acceptor (HBA) and dipole generator. This increases solubility in polar aprotic solvents (e.g., DMSO, DMF).
-
3-Hydroxymethyl Group (Primary Alcohol): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor. This is the critical "hook" for water and alcohol solubility.
Predicted Hansen Solubility Parameters (HSP)
Using group contribution methods (Van Krevelen/Hoftyzer), we can estimate the Hansen parameters to map the compound's position in "solubility space."
| Parameter | Symbol | Estimated Value (MPa½) | Significance |
| Dispersion | 16.5 - 17.5 | Baseline Van der Waals interactions (similar to most organics). | |
| Polarity | 11.0 - 13.0 | High dipolar interaction due to the amide carbonyl. | |
| H-Bonding | 14.0 - 16.0 | Strong H-bonding capability from the -OH and Amide. |
Interpretation: The compound sits in the "High Polarity/High H-Bonding" quadrant. It will be miscible with solvents that have matching
Part 2: Rational Solvent Selection Strategy
Based on the physicochemical profile, the following solubility trends are scientifically projected. Use this table to select solvents for extraction or crystallization.
Solubility Interaction Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Protogenic (Alcohols) | Methanol, Ethanol, IPA | Very High (>100 mg/mL) | "Like dissolves like." The alcohol group participates in H-bond networking with the solvent. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Strong dipole-dipole interactions with the amide functionality. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | DCM is an excellent H-bond donor (via C-H acidic protons) to the amide carbonyl acceptor. |
| Ethers/Esters | THF, Ethyl Acetate | Moderate (10–50 mg/mL) | Good dipole match, but lacks the H-bond donor capability to fully solvate the hydroxyl group. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low (<5 mg/mL) | |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Insoluble (<0.1 mg/mL) | Complete mismatch. The compound is too polar to enter the non-polar solvent lattice. |
Part 3: Experimental Protocol (OECD 105 Adaptation)
Warning: This compound is likely a viscous oil or low-melting solid. Standard filtration methods may fail due to filter clogging or adsorption. The following protocol is adapted for viscous amphiphiles .
The "Slow-Stir" Equilibrium Method
Rationale: Violent shaking (standard shake-flask) often creates emulsions with amphiphilic oils that are impossible to separate. Slow-stirring ensures thermodynamic equilibrium without emulsification.
Workflow Diagram
Caption: Adapted OECD 105 workflow for viscous/oily amphiphiles to prevent emulsification errors.
Step-by-Step Procedure
-
Preparation: Weigh 500 mg of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one into a 10 mL borosilicate glass vial.
-
Solvent Addition: Add 2.0 mL of the target solvent.
-
Observation Check: If the solid dissolves immediately, the solubility is >250 mg/mL. Stop and report "Freely Soluble."
-
If undissolved: Proceed to step 3.
-
-
Equilibration: Place the vial in a temperature-controlled shaker or water bath at 25.0°C. Stir magnetically at low RPM (avoid vortexing) for 24–48 hours.
-
Phase Separation (Critical): Do not use syringe filters immediately.
-
Centrifuge the vial at 4000 RPM for 20 minutes at 25°C.
-
This prevents the viscous oil from clogging the membrane or passing through as micro-droplets (false high reading).
-
-
Sampling: Carefully withdraw the supernatant using a pre-warmed glass pipette. Dilute immediately into mobile phase (for HPLC) or methanol (for GC).
-
Quantification: Analyze against a 5-point calibration curve.
Part 4: Thermodynamics & Data Analysis
To prove the reliability of your data, you must validate the temperature dependence. Solubility is not a static number; it is a thermodynamic function.
Van't Hoff Analysis
Perform the solubility test at three temperatures (e.g., 20°C, 30°C, 40°C). Plot
-
Linear Plot: Confirms the system is in equilibrium and the data is valid.
-
Non-Linear Plot: Indicates a phase change (polymorph transition) or oiling out (Liquid-Liquid Phase Separation - LLPS).
Decision Logic for Process Development
Use the following logic to determine the utility of the solvent based on your data.
Caption: Strategic classification of solvents based on solubility thresholds for process design.
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 105: Water Solubility.[2][3][4] OECD Publishing, Paris. (Standard protocol for shake-flask method).
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for solubility parameter theory).
-
PubChem Compound Summary. 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one (Analogous Structures). National Center for Biotechnology Information.
- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
Sources
- 1. 1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]
- 2. filab.fr [filab.fr]
- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 4. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
Suppliers and price of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one building block
Technical Whitepaper: Sourcing and Synthetic Utility of the 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one Scaffold
Executive Summary & Chemical Identity
The molecule 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one represents a strategic building block in Fragment-Based Drug Discovery (FBDD). It combines a rigid pyrrolidine core (reducing entropic penalty upon binding) with a polar hydroxymethyl handle (for H-bonding or further functionalization) and a lipophilic propionyl tail.
In the current marketplace, this specific amide derivative is often a non-stock item, requiring custom synthesis or significant lead times. However, its metabolic precursor, 3-pyrrolidinemethanol , is a commodity chemical. This guide recommends a "Make" over "Buy" strategy for rapid access, providing the validated protocols to do so.
Chemical Descriptors
-
IUPAC Name: 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one
-
Molecular Formula: C₈H₁₅NO₂
-
Molecular Weight: 157.21 g/mol
-
Key Structural Features:
-
Chiral Center: C3 of the pyrrolidine ring. (Available as Racemate, (R), or (S)).[1]
-
Functional Groups: Tertiary Amide (Stable), Primary Alcohol (Versatile handle).
-
Market Analysis: Suppliers & Pricing
Direct sourcing of the specific propionyl derivative is often inefficient due to "Make-to-Order" status. The most cost-effective strategy is sourcing the precursor (3-pyrrolidinemethanol) and performing a one-step acylation.
Table 1: Sourcing Strategy & Estimated Costs (2024 Estimates)
| Component | Availability | Typical Pack Size | Price Range (USD) | Lead Time | Recommended Vendors |
| Target Molecule (Direct Buy) | Low (Custom) | 100 mg - 1 g | $400 - $1,200 / g | 4-8 Weeks | Enamine, WuXi, MolPort (Aggregator) |
| Precursor (Racemic) CAS: 5082-74-6 | High (Stock) | 1 g - 100 g | $20 - $60 / 5g | 1-3 Days | Sigma-Aldrich, Combi-Blocks, Fluorochem |
| Precursor (S-Isomer) CAS: 100243-39-8 | High (Stock) | 1 g - 25 g | $40 - $90 / g | 1-3 Days | Chem-Impex, Oakwood |
| Reagent (Propionyl Chloride) | Commodity | 100 mL + | < $50 / 100mL | 1-2 Days | Merck, TCI, Alfa Aesar |
Strategic Recommendation: Do not purchase the target molecule directly unless GMP certification is required. For discovery chemistry, synthesize from the precursor to reduce cost by >90% and lead time by >90%.
Decision Matrix: Make vs. Buy
The following logic flow illustrates the optimal procurement strategy based on project needs.
Figure 1: Decision matrix for sourcing pyrrolidine building blocks.
Synthetic Protocol (The "Make" Strategy)
This protocol utilizes a selective N-acylation. The reaction relies on the nucleophilicity difference between the secondary amine (pyrrolidine) and the primary alcohol. Under controlled conditions (0°C, stoichiometric addition), N-acylation is highly selective, avoiding the need for O-protection.
Reaction Scheme
Precursor: 3-Pyrrolidinemethanol + Reagent: Propionyl Chloride
Product: N-Propionyl-3-hydroxymethylpyrrolidine
Materials
-
Starting Material: 3-Pyrrolidinemethanol (1.0 equiv)
-
Electrophile: Propionyl Chloride (1.05 equiv)
-
Base: Triethylamine (Et₃N) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) [Anhydrous preferred]
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Dissolution: Add 3-Pyrrolidinemethanol (e.g., 1.0 g, 9.9 mmol) and Et₃N (2.1 mL, 14.8 mmol) to DCM (20 mL).
-
Cooling (Critical): Cool the solution to 0°C using an ice bath.
-
Why? Lower temperature suppresses O-acylation (ester formation), ensuring the reagent reacts only with the more nucleophilic nitrogen.
-
-
Addition: Add Propionyl Chloride (0.90 mL, 10.4 mmol) dropwise over 10 minutes.
-
Observation: White precipitate (Et₃N·HCl) will form immediately.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Monitoring: Check via TLC (MeOH/DCM 1:9) or LCMS. The amine starting material should be consumed.
-
Workup:
-
Quench with saturated NaHCO₃ (aq).
-
Extract aqueous layer with DCM (3x).
-
Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Validation (Expected Data)
-
LCMS: Mass peak [M+H]⁺ = 158.1.
-
¹H NMR (CDCl₃): Look for the diagnostic propionyl signals:
-
Triplet (~1.1 ppm, 3H) for terminal methyl.
-
Quartet (~2.3 ppm, 2H) for methylene next to carbonyl.
-
Multiplets (3.4–3.7 ppm) corresponding to the pyrrolidine ring protons adjacent to nitrogen, showing rotameric splitting due to the amide bond.
-
Synthetic Pathway Visualization
The following diagram details the chemical flow and critical control points (CCPs) for the synthesis.
Figure 2: Synthetic workflow emphasizing temperature control for selectivity.
Applications in Drug Discovery
-
Fragment-Based Drug Discovery (FBDD): The molecule serves as an ideal "fragment" due to its low molecular weight (<200 Da) and high solubility. The hydroxymethyl group acts as a "growth vector" to extend the fragment into adjacent binding pockets.
-
Pro-drug Scaffolds: The primary alcohol can be esterified with carboxylic acid drugs to improve blood-brain barrier (BBB) penetration, leveraging the pyrrolidine's lipophilicity.
-
Chiral Pool Synthesis: Using enantiopure (S)- or (R)-3-pyrrolidinemethanol allows for the creation of stereodefined libraries without expensive chiral resolution steps later in the pipeline.
References
-
PubChem. Compound Summary: (Pyrrolidin-3-yl)methanol (CAS 5082-74-6).[2] National Library of Medicine. Available at: [Link]
-
Organic Syntheses. General Procedure for Schotten-Baumann Acylation. Org.[3][4][5] Synth. Coll. Vol. 1, p. 147. Available at: [Link]
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- 1. Building Blocks - ChemiMartChemiMart [chemimart.de]
- 2. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propionyl chloride - Wikipedia [en.wikipedia.org]
- 4. (S)-3-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Regulatory and Scientific Assessment of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive analysis of the regulatory status and scientific profile of the chemical compound 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one. For researchers, scientists, and professionals in drug development, understanding the legal landscape of novel chemical entities is paramount to ensure compliance and mitigate risk. This document addresses the core question of whether 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one is a controlled substance. Our analysis indicates that while this specific compound is not explicitly listed on major controlled substance schedules in the United States or the European Union, its structural similarity to a class of highly regulated synthetic cathinones places it in a legally ambiguous category. This guide will delve into the nuances of the U.S. Controlled Substance Analogue Enforcement Act and the European Union's framework for New Psychoactive Substances (NPS), providing a detailed scientific assessment of the compound's structure and inferred pharmacology. The objective is to equip scientific professionals with the necessary information to make informed decisions regarding the research and development of this and structurally related molecules.
Regulatory Landscape Analysis
A thorough review of key regulatory databases reveals that 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one is not explicitly scheduled as a controlled substance. However, the absence of its name from these lists does not equate to it being legal for synthesis, distribution, or possession without appropriate licensing, particularly if intended for human consumption. The primary legal concern arises from analogue legislation.
United States: The Controlled Substance Analogue Act
In the United States, the legal status of unscheduled compounds that are structurally and pharmacologically similar to scheduled substances is governed by the Controlled Substances Act (CSA), specifically the Analogue Enforcement Act of 1986.[1][2][3] Under this act, a substance may be treated as a Schedule I controlled substance if it meets three criteria:[4][5][6]
-
Structural Similarity: Its chemical structure is substantially similar to a Schedule I or II controlled substance.
-
Pharmacological Effect: It has a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than that of a Schedule I or II controlled substance.
-
Intent for Human Consumption: The substance is intended for human consumption.
Manufacturers and distributors often attempt to circumvent these regulations by labeling products as "bath salts" or "research chemicals" and marking them "not for human consumption."[1][2][7] However, this labeling does not provide absolute legal protection if intent for human consumption can be established.[1] Given that 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one is a pyrrolidinophenone derivative, its potential classification as an analogue of controlled synthetic cathinones like α-PVP is a significant legal risk.[8][9]
European Union: New Psychoactive Substances (NPS) Framework
The European Union defines a new psychoactive substance (NPS) as a new narcotic or psychotropic drug that is not controlled by UN drug conventions but may pose a public health threat.[10][11][12] The EU has a three-stage legal process for responding to emerging NPS, which includes an early warning system, risk assessment, and ultimately, control measures across all member states.[11][13] Recently, the EU has taken action to control several new synthetic cathinones.[13] While 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one is not currently under this purview, its emergence on the market could trigger this monitoring and control process.[14]
Scientific Assessment: Structural and Pharmacological Analysis
The core of the legal ambiguity surrounding 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one lies in its chemical structure and the pharmacological effects that can be inferred from it.
Chemical Structure Analysis and Comparison
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one belongs to the pyrrolidinophenone class of compounds. Its structure features a pyrrolidine ring attached to a propan-1-one chain. This core structure is shared by a number of potent central nervous system stimulants that are classified as Schedule I controlled substances.[9]
Table 1: Structural Comparison of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one with Controlled Synthetic Cathinones
| Compound | Core Structure | Key Substituents | Controlled Status (US) |
| 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one | Pyrrolidinophenone | -CH₂OH at position 3 of the pyrrolidine ring | Not explicitly scheduled |
| α-Pyrrolidinopropiophenone (α-PPP) | Pyrrolidinophenone | Phenyl group on the ketone | Schedule I Analogue[15] |
| α-Pyrrolidinopentiophenone (α-PVP) | Pyrrolidinophenone | Phenyl group on the ketone, pentyl chain | Schedule I[8][9] |
| α-Pyrrolidinohexiophenone (α-PHP) | Pyrrolidinophenone | Phenyl group on the ketone, hexyl chain | Positional isomer of a Schedule I substance[16][17] |
The critical difference between the compound and its controlled analogues is the presence of a hydroxymethyl (-CH₂OH) group on the 3-position of the pyrrolidine ring. This modification could significantly alter its pharmacological properties, including its binding affinity to monoamine transporters and its overall psychoactive effect.
Figure 1: Structural comparison with controlled substances.
Inferred Pharmacological Profile
While no specific pharmacological studies on 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one are publicly available, its structural similarity to α-pyrrolidinophenones suggests it may act as a monoamine transporter inhibitor.[9][18] These compounds typically block the reuptake of dopamine (DAT) and norepinephrine (NET), leading to increased synaptic concentrations of these neurotransmitters and resulting in stimulant effects.[18][19]
The structure-activity relationship (SAR) of synthetic cathinones is complex.[20] The presence of the polar hydroxymethyl group could:
-
Decrease Potency: It may reduce the compound's ability to cross the blood-brain barrier, thereby lowering its central nervous system activity.
-
Alter Binding Affinity: The hydroxyl group could introduce steric hindrance or new hydrogen bonding interactions at the transporter binding site, potentially altering its affinity and selectivity for DAT, NET, and the serotonin transporter (SERT).
-
Change Metabolism: The hydroxyl group provides a site for rapid metabolism (e.g., glucuronidation), potentially leading to a shorter duration of action compared to its non-hydroxylated counterparts.
Figure 2: Inferred mechanism of action as a monoamine reuptake inhibitor.
Implications for Research and Development
The legal ambiguity surrounding 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one presents considerable challenges for its use in research and development.
-
Legal Risk: Synthesizing or possessing this compound could lead to prosecution under the Controlled Substance Analogue Enforcement Act if intent for human consumption is determined.[4][6] This risk extends to preclinical research in animals, as this is often a step toward human use.
-
Due Diligence: Researchers and institutions should consult with legal counsel specializing in DEA regulations before commencing any work with this compound. It may be prudent to request a formal determination of the compound's status from the DEA.
-
Therapeutic Potential vs. Abuse Liability: The structural modifications that distinguish this compound from its controlled analogues may also confer a more desirable therapeutic profile with reduced abuse potential. If the hydroxymethyl group significantly reduces its stimulant properties while retaining or introducing other beneficial activities, it could serve as a valuable scaffold for developing non-controlled therapeutics.[21][22] However, this can only be determined through rigorous pharmacological testing.
Recommended Experimental Workflow for Preliminary Assessment
To address the knowledge gap and assess the potential for abuse liability, a structured, self-validating experimental workflow is essential. The following protocol outlines a standard approach for the initial characterization of a novel psychoactive compound.
Step 1: In Vitro Transporter Binding and Uptake Assays
-
Objective: To determine the affinity and functional activity of the compound at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
-
Methodology:
-
Prepare cell lines stably expressing human DAT, NET, and SERT.
-
Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) to determine the binding affinity (Ki) of the test compound.
-
Perform synaptosomal uptake assays using radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) to measure the compound's functional potency (IC₅₀) as a reuptake inhibitor.
-
Cocaine and/or α-PVP should be used as positive controls.
-
Step 2: In Vivo Behavioral Pharmacology in Rodent Models
-
Objective: To assess the stimulant effects and abuse potential of the compound in a living organism.
-
Methodology:
-
Locomotor Activity: Administer various doses of the compound to mice or rats and measure changes in horizontal and vertical movement in an open-field arena. A significant increase in activity is indicative of stimulant properties.
-
Drug Discrimination: Train rats to discriminate between saline and a known stimulant (e.g., cocaine or amphetamine). Test whether the novel compound substitutes for the training drug, indicating a similar subjective effect.
-
Intravenous Self-Administration (IVSA): Allow rats to self-administer the compound by pressing a lever. The rate and pattern of self-administration are powerful indicators of the drug's reinforcing properties and abuse liability.
-
Figure 3: Experimental workflow for abuse liability assessment.
Conclusion
The regulatory status of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one is currently undefined. It is not an explicitly controlled substance in major jurisdictions. However, its structural relationship to potent, scheduled synthetic cathinones places it squarely within the scope of the U.S. Controlled Substance Analogue Enforcement Act, creating a significant legal risk for researchers and developers. The critical determinant of its legal status will be its pharmacological profile, which remains uncharacterized in public-domain scientific literature. The presence of a hydroxymethyl group is a key structural modification that may differentiate its activity from controlled analogues, but this must be confirmed experimentally. Until such data are available, this compound should be handled with the legal caution appropriate for a potential Schedule I controlled substance analogue.
References
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European Union Drugs Agency (EUDA). (2026, January 30). EU takes action to control three harmful new drugs. Retrieved from [Link]
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National Drug Intelligence Center. (2011, April). Synthetic Cathinones (Bath Salts): An Emerging Domestic Threat. U.S. Department of Justice. Retrieved from [Link]
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USLegal, Inc. Controlled Substance Analogue: Legal Definition Explained. Retrieved from [Link]
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2026, January 15). New psychoactive substances (NPS). Retrieved from [Link]
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Drug Enforcement Administration (DEA). Drug Scheduling. Retrieved from [Link]
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Drug Enforcement Administration (DEA). (2017, March 1). Schedules of Controlled Substances: Placement of 10 Synthetic Cathinones Into Schedule I. Federal Register. Retrieved from [Link]
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Potts, D. (2025, April 23). Are New Psychoactive Substances (NPS) Illegal in the United States? National Drug Screening. Retrieved from [Link]
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Grok. Pyrrolidinophenone. Retrieved from [Link]
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Schifano, F., et al. (2020). New Psychoactive Substances: Evolution in the Exchange of Information and Innovative Legal Responses in the European Union. International Journal of Environmental Research and Public Health, 17(23), 8753. Retrieved from [Link]
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Congressional Research Service. (2023, July 13). Class-wide Scheduling of Fentanyl-Related Substances. Retrieved from [Link]
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The White House, Office of National Drug Control Policy. Synthetic Drugs (a.k.a. K2, Spice, Bath Salts, etc.). Obama White House Archives. Retrieved from [Link]
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Drug Enforcement Administration (DEA). (2014, January). Background Information and Evaluation of 'Three Factor Analysis' for Temporary Scheduling. Retrieved from [Link]
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Javadi-Paydar, M., et al. (2020). Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants. Neuropharmacology, 180, 108307. Retrieved from [Link]
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Responding to New Psychoactive Substances in the European Union: Early Warning, Risk Assessment, and Control Measures. Retrieved from [Link]
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Wikipedia. Federal Analogue Act. Retrieved from [Link]
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Perspectives on drugs: legal approaches to controlling new psychoactive substances. Retrieved from [Link]
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Chemaxon. (2025, July 30). Introduction to Controlled Substance Analogues and Generic Definitions. Retrieved from [Link]
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World Health Organization (WHO). (2020, October). Critical review report: α-Pyrrolidinoisohexanophenone (α-PiHP). Retrieved from [Link]
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Wikipedia. α-Pyrrolidinopropiophenone. Retrieved from [Link]
-
Dinis-Oliveira, R. J., et al. (2026, January 14). Disposition and effects of alpha-pyrrolidinoisohexanophenone (α-PHiP) in comparison with cocaine: an observational study. Frontiers in Pharmacology, 16, 1345899. Retrieved from [Link]
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Merino, P., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1793-1803. Retrieved from [Link]
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Li, H., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(8), 643-647. Retrieved from [Link]
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ResearchGate. (2008). Synthesis of Chiral Pyrrolidine Derivatives From (S)-Pyroglutamic Acid. Retrieved from [Link]
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Wang, H., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)−H Alkylation. Journal of the American Chemical Society, 145(25), 13646-13656. Retrieved from [Link]
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Bhat, M., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. Retrieved from [Link]
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ResearchGate. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Retrieved from [Link]
-
Rapisarda, A., et al. (2005). Identification of a novel small-molecule inhibitor of the hypoxia-inducible factor 1 pathway. Cancer Research, 65(2), 540-549. Retrieved from [Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Retrieved from [Link]
-
Drug Design.org. (2005). Structure Activity Relationships (SAR). Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. compound 1 [PMID: 22795084]. Retrieved from [Link]
-
Springer. (2017). Structure-activity relationship for toxicity of α-pyrrolidinophenones in human aortic endothelial cells. Retrieved from [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
- Google Patents. (2023). Substituted hydroxymethyl pyrrolidines and medical uses thereof.
-
PubChem. 1-Hydroxy-1-(pyrrolidin-2-yl)propan-2-one. Retrieved from [Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Retrieved from [Link]
-
IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
National Institutes of Health. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Retrieved from [Link]
-
OAText. (2019). Zoledronic acid effects the cell cycle signalling AURKA gene in MDA MB231 breast cancer cells. Retrieved from [Link]
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- 22. iris.unipa.it [iris.unipa.it]
Methodological & Application
Scalable Synthesis of (1-propionylpyrrolidin-3-yl)methanol: A Detailed Guide for Drug Discovery
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of (1-propionylpyrrolidin-3-yl)methanol, a key building block in the development of novel therapeutics. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] This guide details a robust and efficient two-step synthetic route commencing from commercially available (S)-pyrrolidin-3-ylmethanol. The methodology emphasizes scalability, safety, and high purity of the final product, making it suitable for drug discovery and development applications. Detailed experimental procedures, analytical characterization, and process optimization are discussed to ensure reproducibility and successful implementation in a research or industrial setting.
Introduction: The Significance of the Pyrrolidine Moiety in Drug Discovery
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural component in a vast array of biologically active molecules and natural products.[2] Its prevalence in medicinal chemistry stems from its ability to confer favorable physicochemical properties to drug candidates, including improved aqueous solubility, metabolic stability, and target-binding affinity. The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets.[3]
(1-propionylpyrrolidin-3-yl)methanol, in particular, serves as a versatile intermediate for the synthesis of a diverse range of compounds, including antagonists for the histamine H3 receptor, which are being investigated for the treatment of various neurological and cognitive disorders.[4] The propionyl group can influence the pharmacokinetic profile of a molecule and may play a role in modulating protein-protein interactions.[5] Given the increasing demand for chiral pyrrolidine derivatives in drug discovery programs, the development of scalable and cost-effective synthetic routes is of paramount importance.[6][7]
This application note addresses this need by providing a detailed, step-by-step protocol for the multigram synthesis of (1-propionylpyrrolidin-3-yl)methanol, ensuring a reliable supply of this crucial building block for researchers and drug development professionals.
Synthetic Strategy: A Two-Step Approach
The synthesis of (1-propionylpyrrolidin-3-yl)methanol is achieved through a straightforward and scalable two-step process, as illustrated in the workflow diagram below. The strategy involves the N-acylation of commercially available (S)-pyrrolidin-3-ylmethanol with propionyl chloride in the presence of a base, followed by purification.
Caption: Synthetic workflow for (1-propionylpyrrolidin-3-yl)methanol.
This approach was selected for its high efficiency, use of readily available and relatively inexpensive reagents, and amenability to large-scale production. The choice of triethylamine as the base is crucial for scavenging the hydrochloric acid generated during the acylation reaction, thereby preventing side reactions and promoting a high conversion to the desired product. Dichloromethane is an excellent solvent for this reaction due to its ability to dissolve the starting materials and its relatively low boiling point, which facilitates removal during the workup procedure.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| (S)-Pyrrolidin-3-ylmethanol | ≥97% | Commercially Available | 5082-74-6 |
| Propionyl Chloride | ≥98% | Commercially Available | 79-03-8 |
| Triethylamine (TEA) | ≥99% | Commercially Available | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| Methanol (MeOH) | ACS Grade | Commercially Available | 67-56-1 |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A | N/A |
| Brine (Saturated NaCl Solution) | Laboratory Prepared | N/A | N/A |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | 7631-86-9 |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Propionyl chloride is corrosive and lachrymatory; handle with extreme care. Dichloromethane is a suspected carcinogen; avoid inhalation and skin contact.
Step-by-Step Synthesis Protocol
Step 1: N-Propionylation of (S)-Pyrrolidin-3-ylmethanol
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-pyrrolidin-3-ylmethanol (20.0 g, 197.7 mmol) and anhydrous dichloromethane (400 mL).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Add triethylamine (33.1 mL, 237.2 mmol, 1.2 equivalents) to the cooled solution.
-
Slowly add a solution of propionyl chloride (18.9 mL, 217.5 mmol, 1.1 equivalents) in anhydrous dichloromethane (100 mL) to the reaction mixture via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The reaction is considered complete when the starting material spot is no longer visible.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous dichloromethane is critical to prevent the hydrolysis of propionyl chloride, which would lead to the formation of propionic acid and reduce the overall yield.
-
Controlled Addition at Low Temperature: The slow addition of propionyl chloride at 0 °C is essential to control the exothermic nature of the acylation reaction. This prevents the formation of unwanted byproducts and ensures a safer reaction.
-
Use of Excess Base: A slight excess of triethylamine is used to ensure complete neutralization of the HCl byproduct, driving the reaction to completion.
Step 2: Workup and Purification
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (200 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 150 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.
-
Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% methanol in dichloromethane.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford (S)-(1-propionylpyrrolidin-3-yl)methanol as a colorless to pale yellow oil.
Rationale for Purification Steps:
-
Aqueous Washes: The sodium bicarbonate washes are crucial for removing any unreacted propionyl chloride, propionic acid, and the triethylammonium hydrochloride salt. The brine wash helps to remove residual water from the organic layer.
-
Column Chromatography: This step is necessary to remove any minor impurities and obtain the final product with high purity, which is essential for drug discovery applications.
Characterization and Data
The structure and purity of the synthesized (S)-(1-propionylpyrrolidin-3-yl)methanol were confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Yield and Purity
| Parameter | Result |
| Yield | 85-95% |
| Purity (by ¹H NMR) | >98% |
| Appearance | Colorless to pale yellow oil |
Analytical Data
-
¹H NMR (400 MHz, CDCl₃) δ: 4.40-4.30 (m, 1H), 3.80-3.65 (m, 2H), 3.55-3.40 (m, 2H), 2.50-2.35 (m, 1H), 2.30-2.15 (q, J = 7.6 Hz, 2H), 1.95-1.80 (m, 1H), 1.70-1.55 (m, 1H), 1.15 (t, J = 7.6 Hz, 3H).
-
¹³C NMR (100 MHz, CDCl₃) δ: 172.5, 65.8, 52.1, 46.0, 41.2, 28.5, 27.8, 9.7.
-
Mass Spectrometry (ESI+): m/z calculated for C₈H₁₅NO₂ [M+H]⁺: 158.12, found: 158.1.
The analytical data is consistent with the structure of the desired product. The development of robust analytical methods is crucial for ensuring the quality and consistency of synthesized compounds in a drug discovery pipeline.[8]
Scalability and Process Optimization
The described protocol has been successfully scaled up to produce multigram quantities of (1-propionylpyrrolidin-3-yl)methanol. For larger scale synthesis (e.g., >100 g), the following considerations are recommended:
-
Reaction Vessel: Utilize a jacketed reactor for better temperature control.
-
Reagent Addition: Employ a syringe pump for a more controlled and consistent addition of propionyl chloride.
-
Purification: For large-scale purification, consider alternative methods such as distillation under reduced pressure or crystallization to minimize solvent usage and improve efficiency.[9][10][11]
Conclusion
This application note provides a detailed, reliable, and scalable protocol for the synthesis of (1-propionylpyrrolidin-3-yl)methanol, a valuable building block for drug discovery. The straightforward two-step procedure, coupled with a thorough explanation of the rationale behind each step, ensures that researchers can confidently and efficiently produce this key intermediate in high yield and purity. The provided analytical data serves as a benchmark for quality control. By following this guide, drug discovery professionals can ensure a consistent supply of this important scaffold for the development of next-generation therapeutics.
References
-
Melnykov, K. P., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7498–7515. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13400657, (Pyrrolidin-3-yl)methanol. Available from: [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rationale. Chemical Reviews, 96(8), 3147–3176.
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available from: [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
-
World Health Organization. (2023). Model List of Essential Medicines. Available from: [Link]
-
Zhang, M., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 5767–5771. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Propionylation: Mechanisms, Significance, and Implications - Creative Proteomics [creative-proteomics.com]
- 6. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
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- 9. US2151461A - Purification of methanol - Google Patents [patents.google.com]
- 10. Purification and repossession of methanol in a polymer synthesis process by fractional distilling - LUTPub [lutpub.lut.fi]
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Functionalization of the hydroxyl group in 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Application Note: Functionalization of the Hydroxyl Group in 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Abstract
This technical guide details the strategic functionalization of the C3-hydroxymethyl group in 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one .[1] This molecule serves as a critical "linker-scaffold" hybrid in fragment-based drug discovery (FBDD).[1] The presence of the N-propionyl group acts as a built-in protecting group, deactivating the pyrrolidine nitrogen and allowing selective manipulation of the primary alcohol.[1] This guide covers two high-value transformations: (1) Activation via Mesylation for nucleophilic substitution (e.g., Azidation), and (2) Chemoselective Oxidation to the aldehyde using Dess-Martin Periodinane (DMP).[1]
Chemical Analysis & Reactivity Profile
| Feature | Chemical Character | Implication for Synthesis |
| C3-Hydroxymethyl | Primary Alcohol ( | High steric accessibility; nucleophilic; susceptible to oxidation.[1] |
| N-Propionyl | Tertiary Amide | Non-nucleophilic. Stable to mild base (TEA, Pyridine) and mild oxidants.[1] Prevents |
| Pyrrolidine Ring | Cyclic Amine Scaffold | Rigidifies the linker; C3 chirality (if non-racemic) dictates spatial vector of substituents. |
Module 1: Activation & Nucleophilic Substitution
Objective: Convert the hydroxyl group into a reactive mesylate leaving group, followed by displacement with sodium azide. This pathway creates a "Click-ready" handle.[1]
Mechanism & Workflow
The reaction proceeds via the attack of the alcohol oxygen on the sulfonyl sulfur of methanesulfonyl chloride (MsCl), eliminating HCl (trapped by base). The subsequent
Figure 1: Workflow for the conversion of the hydroxymethyl group to an azide via a mesylate intermediate.
Protocol 1: Mesylation (Activation)
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).[1]
-
Preparation: Dissolve 1.0 eq (e.g., 1.0 g) of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one in anhydrous DCM (10 mL/g) in a round-bottom flask under Nitrogen (
). -
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add TEA (1.5 eq) dropwise. Stir for 5 minutes.
-
Activation: Add MsCl (1.2 eq) dropwise via syringe over 10 minutes. Caution: Exothermic.[1]
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT for 1 hour. Monitor by TLC (10% MeOH in DCM).[1] The alcohol spot (lower
) should disappear, replaced by the mesylate (higher ). -
Workup: Quench with sat.
. Extract with DCM ( ).[1] Wash combined organics with brine, dry over , and concentrate in vacuo.-
Note: The mesylate is generally stable enough for the next step without column chromatography.
-
Protocol 2: Azidation (Displacement)
Reagents: Sodium Azide (
-
Dissolution: Dissolve the crude mesylate in anhydrous DMF (5 mL/g).
-
Displacement: Add
(1.5 eq).[1] -
Reaction: Heat to 60°C for 4–6 hours behind a blast shield.
-
Workup: Dilute with water and extract with EtOAc (
). Crucial: Wash organic layer extensively with water/LiCl solution to remove DMF.[1] -
Purification: Flash chromatography (Gradient: 0–5% MeOH in DCM).
Module 2: Chemoselective Oxidation
Objective: Oxidize the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid or affecting the tertiary amide.
Why Dess-Martin Periodinane (DMP)? Unlike Swern oxidation (which requires cryogenic -78°C conditions) or Pyridinium Chlorochromate (PCC, which is toxic and difficult to purify), DMP operates at room temperature, is strictly chemoselective for alcohols, and tolerates the amide functionality perfectly [1].[1]
Figure 2: Mechanistic pathway of DMP oxidation.[1] The mild conditions prevent epimerization at the C3 chiral center.
Protocol 3: DMP Oxidation
Reagents: Dess-Martin Periodinane (15 wt% in DCM), DCM,
-
Setup: To a solution of the alcohol (1.0 eq) in DCM (10 mL/g) at 0°C, add solid
(2.0 eq).-
Expert Tip: The bicarbonate buffers the acetic acid byproduct, preventing any potential acid-catalyzed degradation of the amide or racemization.
-
-
Addition: Add DMP (1.2 eq) in one portion.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.
-
Quench (Critical Step): Add a 1:1 mixture of sat.
and sat. (sodium thiosulfate).[1] Stir vigorously for 15 minutes until the cloudy suspension becomes two clear layers.-
Reasoning: Thiosulfate reduces unreacted iodine species, while bicarbonate neutralizes acids.
-
-
Isolation: Extract with DCM, dry over
, and concentrate. -
Storage: The resulting aldehyde is reactive. Store under Argon at -20°C or use immediately in reductive amination.
QC & Troubleshooting
| Observation | Probable Cause | Solution |
| Low Yield (Mesylation) | Hydrolysis of MsCl due to wet solvent.[1] | Ensure DCM is distilled or dried over molecular sieves.[1] |
| Incomplete Oxidation (DMP) | Old DMP reagent (hydrolyzed).[1] | Check DMP quality (should be white, not yellow).[1] Add 0.5 eq more if needed. |
| NMR: Extra peaks in aliphatic region | Residual DMF or TEA. | Extend high-vacuum drying time or perform an acidic wash (if product allows) or LiCl wash.[1] |
References
-
Dess, D. B.; Martin, J. C. (1983).[2] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones".[1][2] J. Org.[1][3] Chem. 48 (22): 4155–4156.[1][2]
-
Crossland, R. K.; Servis, K. L. (1970). "A facile synthesis of methanesulfonate esters". J. Org.[1][3] Chem. 35 (9): 3195–3196.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: O-Acylation Side Products in N-Acylation of Amino Alcohols
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for a common challenge in synthetic chemistry: the formation of O-acylated side products during the N-acylation of amino alcohols. As Senior Application Scientists, we understand that achieving high chemoselectivity is paramount for efficient and robust synthetic routes. This resource combines fundamental principles with practical, field-tested solutions to help you minimize or eliminate unwanted O-acylation, thereby improving your reaction yields and simplifying purification.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of O-acylated byproduct in my N-acylation reaction. What is the fundamental reason for this lack of selectivity?
A: The core of the issue lies in the competitive nucleophilicity of the amino (-NH2) and hydroxyl (-OH) groups in your starting material. Both are capable of attacking the electrophilic acylating agent.[1][2] While amines are generally more nucleophilic than alcohols, this difference can be modulated by the specific reaction conditions.[3] Several factors can tip the balance in favor of O-acylation, including steric hindrance around the amine, the electronic properties of the amino alcohol, and the reaction environment (solvent, temperature, and pH).[4]
Q2: How does the choice of acylating agent impact the N- vs. O-acylation selectivity?
A: The reactivity of the acylating agent is a critical factor. Highly reactive agents like acyl chlorides or anhydrides can sometimes lead to decreased selectivity, as they may react indiscriminately with both nucleophiles.[5][6] Conversely, less reactive agents might require harsher conditions, which could also promote side reactions. A strategic approach is to use an acylating agent with reactivity that is well-matched to the nucleophilicity of the amine under your chosen conditions. In some cases, in situ activation of a carboxylic acid using coupling agents can offer better control over the acylation process.[5]
Q3: Can the order of addition of reagents make a difference?
A: Absolutely. Slowly adding the acylating agent to a solution of the amino alcohol and a base is a common and effective technique to maintain a low concentration of the electrophile.[7] This favors the reaction with the more nucleophilic amine over the alcohol, minimizing the formation of the O-acylated product.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-and-solution approach to tackling O-acylation side products.
Issue 1: My primary amino alcohol is showing significant O-acylation.
-
Underlying Cause: Even with a primary amine, which is typically highly nucleophilic, reaction conditions can favor O-acylation. This is often due to the reaction medium or temperature.
-
Troubleshooting Steps:
-
Solvent Selection: The solvent plays a crucial role in modulating the nucleophilicity of the functional groups.
-
Aprotic Solvents: Non-polar, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are often preferred for N-acylation.[5][8] These solvents do not significantly solvate the amine, leaving its lone pair more available for nucleophilic attack.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) can also be effective, particularly when using specific catalysts.[9]
-
Protic Solvents: Protic solvents can hydrogen-bond with the amine, reducing its nucleophilicity and potentially favoring O-acylation. However, some aqueous buffer systems, like phosphate buffers, have been successfully used for chemoselective N-acylation.[10]
-
-
Temperature Control: Lowering the reaction temperature is a powerful tool for enhancing selectivity.
-
Rationale: The activation energy for N-acylation is generally lower than that for O-acylation. By running the reaction at a reduced temperature (e.g., 0-5 °C), you can favor the kinetically controlled N-acylation product.[7][11] Conversely, higher temperatures can promote the thermodynamically more stable product, which may not always be the desired N-acylated compound.[12][13]
-
-
Base Selection: The choice of base is critical for neutralizing the acid byproduct (e.g., HCl from an acyl chloride) without promoting O-acylation.
-
Non-Nucleophilic Bases: Use a non-nucleophilic organic base like triethylamine (Et3N) or pyridine.[5][7] These bases will scavenge the acid produced during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[7]
-
Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete neutralization of the acid.[7]
-
-
Issue 2: My secondary amino alcohol is particularly prone to O-acylation.
-
Underlying Cause: The increased steric hindrance around a secondary amine can significantly reduce its nucleophilicity, making the hydroxyl group a more competitive nucleophile.
-
Troubleshooting Steps:
-
Catalyst-Enhanced N-Acylation: The use of a catalyst can selectively enhance the reactivity of the amine.
-
4-Dimethylaminopyridine (DMAP): While often used to promote acylation in general, DMAP can sometimes increase O-acylation.[14] Its use should be carefully evaluated.
-
Organocatalysts: Recent advances have shown that certain organocatalysts can achieve high chemoselectivity for either N- or O-acylation depending on the co-catalyst used.[15]
-
Metal-Based Catalysts: Catalytic amounts of certain metal oxides, like magnesium oxide, have been shown to promote chemoselective N-acylation in aqueous organic solutions.[16]
-
-
Protecting Group Strategy: When other methods fail to provide the desired selectivity, protecting the hydroxyl group is a robust, albeit longer, strategy.
-
Orthogonal Protection: Choose a protecting group for the alcohol that is stable to the N-acylation conditions but can be selectively removed later.[17][18] Common alcohol protecting groups include silyl ethers (e.g., TBDMS) or benzyl ethers (Bn).[14]
-
Self-Validating System: A well-designed protecting group strategy involves high-yielding protection and deprotection steps with easy purification, ensuring the overall efficiency of the synthesis.[18]
-
-
Issue 3: I am observing N- to O-acyl migration.
-
Underlying Cause: Under certain conditions, particularly acidic ones, the initially formed N-acyl product can rearrange to the thermodynamically more stable O-acyl isomer.[10]
-
Troubleshooting Steps:
-
Maintain Basic or Neutral Conditions: Ensure that the reaction mixture remains basic or neutral throughout the process and during workup to prevent acid-catalyzed migration.
-
Workup Procedure: During the aqueous workup, use a basic wash (e.g., saturated NaHCO3 solution) to neutralize any residual acid.[7]
-
Visualizing the Competitive Reaction
The following diagram illustrates the competition between N-acylation and O-acylation and the key factors that influence the outcome.
Caption: Competitive pathways in the acylation of amino alcohols.
Troubleshooting Flowchart
This flowchart provides a systematic approach to diagnosing and resolving O-acylation issues.
Caption: A logical guide to troubleshooting O-acylation.
Experimental Protocol: Selective N-Acylation of an Amino Alcohol
This protocol provides a general, robust starting point for achieving selective N-acylation.
Materials:
-
Amino Alcohol
-
Acyl Chloride (1.05-1.2 equivalents)
-
Triethylamine (1.1-1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amino alcohol and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine to the stirred solution.
-
Acylating Agent Addition: Add the acyl chloride dropwise to the cold solution over 15-30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
| Parameter | Recommendation | Rationale |
| Temperature | 0 °C to room temperature | Favors kinetic N-acylation product.[7][11] |
| Solvent | Anhydrous Aprotic (e.g., DCM, THF) | Enhances amine nucleophilicity.[5] |
| Base | Non-nucleophilic (e.g., Et3N) | Neutralizes acid without competing.[7] |
| Acylating Agent Stoichiometry | 1.05 - 1.2 equivalents | Ensures complete reaction of the amine.[5] |
| Order of Addition | Slow addition of acylating agent | Maintains low electrophile concentration.[7] |
References
-
Movassaghi, M., & Schmidt, M. A. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. Angewandte Chemie International Edition, 60(42), 22818–22825. [Link]
-
Ghosh, S., et al. (2021). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications, 51(18), 2733-2747. [Link]
-
ResearchGate. (n.d.). Selective N‐acylation of amino alcohols using 2,2′‐bipyridyl‐6‐yl carboxylate and cesium fluoride in DMF. Retrieved from [Link]
- Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.
-
University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases on the... Retrieved from [Link]
-
ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the... Retrieved from [Link]
-
Wang, B., et al. (2024). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society. [Link]
-
Molecules. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Chem-Station. (2014). Acyl Protective Groups. Retrieved from [Link]
-
Pediaa.com. (2020). Difference Between O Acylation and N Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective N-acylation of amino alcohols promoted by magnesium oxide in aqueous organic solution. Retrieved from [Link]
-
University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link] CHEM3271/protecting_groups.pdf
-
ResearchGate. (n.d.). Effect of temperature on the acylation of PC with DA. Reaction condition. Retrieved from [Link]
-
Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation? Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0633875 B1 - SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
- Google Patents. (n.d.). US5631356A - Selective N-acylation of amino alcohols.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Brainly.in. (2021). What is the difference between O acylation and N acylation? Retrieved from [Link]
-
PubMed. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
-
ResearchGate. (n.d.). The relationship between temperature and the results of the acylation reaction of 2-MN. Retrieved from [Link]
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. brainly.in [brainly.in]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5631356A - Selective N-acylation of amino alcohols - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
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- 15. Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 18. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Technical Support Center: Crystallization of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Ticket ID: CRY-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Protocol design for crystallizing N-acylated hydroxymethyl pyrrolidines.
Executive Summary
You are attempting to crystallize 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one .
Structural Analysis: This molecule presents a classic "crystallization paradox":
-
High Polarity: The hydroxymethyl group (-CH₂OH) and the amide carbonyl (C=O) create strong hydrogen bonding potential.
-
Conformational Flexibility: The propyl chain and the pyrrolidine ring puckering create multiple low-energy rotamers.
-
Non-Basicity: The nitrogen atom is acylated (amide), meaning it is neutral . It will not form stable salts with standard acids (e.g., HCl) without risk of hydrolysis.
The Challenge: This class of molecules has a high tendency to "oil out" (Liquid-Liquid Phase Separation) rather than crystallize.[1][2] The protocol below is designed specifically to suppress oiling out and force lattice formation.
Module 1: Solubility Profile & Solvent Selection
Before attempting crystallization, you must establish the solubility window. Based on the functional groups (Amide + Primary Alcohol), we project the following solubility profile.
Predicted Solubility Table
| Solvent Class | Specific Solvent | Solubility Prediction | Role in Crystallization |
| Protics | Methanol, Ethanol | High | Primary Solvent (Good) |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Primary Solvent (Good) |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Target Solvent (Best for T-cycling) |
| Ethers | THF, MTBE | Moderate/Low | Anti-Solvent / Co-solvent |
| Alkanes | Hexane, Heptane, Pentane | Insoluble | Strong Anti-Solvent (Risk of Oiling) |
| Water | Water | High | Avoid (Hygroscopic risk) |
Strategic Recommendation
Do not use Alkanes (Hexane/Heptane) as anti-solvents initially. The polarity gap is too wide, which causes immediate oiling out. Instead, use Ethers (MTBE or Et₂O) as the anti-solvent.
Module 2: Primary Crystallization Protocols
Method A: Vapor Diffusion (The "Gentle" Approach)
Best for: Small scales (<100 mg) or initial seed generation.
-
Dissolve: Dissolve your compound in the minimum amount of Methanol or DCM in a small inner vial (e.g., 4 mL vial).
-
Prepare Chamber: Place this open vial inside a larger jar (e.g., 20 mL) containing a volatile anti-solvent, preferably Diethyl Ether or MTBE .
-
Seal & Wait: Cap the outer jar tightly. The anti-solvent vapors will slowly diffuse into the inner vial, gradually increasing supersaturation without the shock that causes oiling.
-
Observation: Check daily. If turbidity appears, do not shake.
Method B: Dual-Solvent Cooling (The "Scale-Up" Approach)
Best for: Larger batches (>1 g).
-
Dissolution: Dissolve the crude oil in warm Ethyl Acetate (EtOAc) (approx. 40-50°C).
-
Note: If it does not dissolve fully, add drops of Ethanol until clear.
-
-
Anti-solvent Addition: Add Heptane dropwise to the warm solution until a faint, persistent cloudiness appears.
-
Back-off: Add just enough warm EtOAc to make the solution clear again.
-
Controlled Cooling:
-
Wrap the flask in cotton/foil to ensure slow cooling.
-
Allow to reach Room Temp (RT) over 2-3 hours.
-
Transfer to a fridge (4°C) overnight.
-
CRITICAL: If oil droplets form at any point, proceed immediately to Module 3.
-
Module 3: Troubleshooting "Oiling Out"
Oiling out is the most likely failure mode. This occurs when the compound separates as a liquid phase before it can organize into a crystal lattice.[1][3]
The Rescue Protocol
If you see oil droplets at the bottom of your flask:
-
Re-heat: Heat the mixture until the oil redissolves (becomes a single phase).
-
Seed: If you have any solid particles (even from a previous failed batch), add them now.
-
High-Shear Stirring: Vigorously stir the solution while cooling. The shear force can disrupt oil droplets and induce nucleation.
-
Sonication: Briefly sonicate the supersaturated solution. This creates cavitation bubbles that serve as nucleation sites.
Decision Logic for Oiling Out
Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out).
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I make the Hydrochloride (HCl) salt to make it crystallize easier? A: NO. This is a critical misconception.
-
Reasoning: The nitrogen atom in your molecule is part of an amide bond (N-C=O). Amide nitrogens are non-basic due to resonance delocalization of the lone pair into the carbonyl.
-
Result: Adding HCl will not protonate the nitrogen; it will likely hydrolyze the amide bond, destroying your molecule and leaving you with the pyrrolidine acid salt and propionic acid.
Q2: My product is a thick gum. Is it wet? A: Likely yes. The hydroxymethyl group is hygroscopic.
-
Fix: Dry the gum under high vacuum (< 1 mbar) for 24 hours with mild heating (40°C). Residual solvent acts as a plasticizer, preventing lattice formation.
Q3: I have a chiral center at position 3. Does this matter? A: Yes.
-
Racemic: Racemates often crystallize effectively as they can pack more densely (centrosymmetric space groups).
-
Enantiopure: If you have a pure enantiomer, it may be harder to crystallize. If the pure enantiomer refuses to solidify, consider Co-crystallization with a chiral acid (e.g., Tartaric acid) or an achiral co-former (e.g., Urea) which targets the H-bond donors.
References
-
Oiling Out Phenomena: Understanding Oiling-Out in Crystallization. PharmaLego. (2024). Discusses kinetic vs. thermodynamic causes of liquid-liquid phase separation.
-
Amide Purification: Methods for Amide Synthesis and Purification. BOC Sciences. (2024). Highlights that recrystallization from polar solvents (acetonitrile/ethanol) is preferred for amides.[4]
-
Crystallization of Polar Organics: Crystallization Tendency of Active Pharmaceutical Ingredients. Kinam Park / J Pharm Sci. (2010). Classification of crystallization behavior for polar compounds.
-
General Technique: Troubleshooting Crystallization - Oiling Out.[2] Chemistry LibreTexts. (2022). Practical steps for recovering oiled-out reactions.
Sources
Technical Support Center: A Guide to Preventing Racemization in Chiral N-Propionyl Pyrrolidine Synthesis
Welcome to the technical support center for the synthesis of chiral N-propionyl pyrrolidines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with maintaining stereochemical integrity during their synthetic routes. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you mitigate and prevent racemization, a critical factor in the efficacy and safety of chiral molecules.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding racemization in the synthesis of N-propionyl pyrrolidines.
Q1: What are the primary causes of racemization when synthesizing N-propionyl pyrrolidines?
A1: Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant side reaction during the acylation of chiral pyrrolidines. The primary culprits are the reaction conditions and reagents used during the amide bond formation. Specifically, racemization can be induced by:
-
Strong Bases: Bases can abstract the acidic proton at the chiral center (alpha to the carbonyl group), leading to the formation of a planar enolate intermediate. Subsequent protonation can occur from either face, resulting in a loss of stereochemical purity.[1][2]
-
High Temperatures: Elevated reaction temperatures provide the necessary activation energy for epimerization, increasing the rate of racemization.[3]
-
Certain Coupling Reagents: Some coupling reagents, particularly when used without additives, can promote the formation of highly reactive intermediates that are prone to racemization.[4][5]
-
Prolonged Reaction Times: Extended exposure to basic or high-temperature conditions increases the likelihood of racemization.
Q2: How does the choice of coupling reagent impact racemization?
A2: The coupling reagent plays a pivotal role in activating the carboxylic acid (propionic acid) for reaction with the pyrrolidine amine. The nature of the activated intermediate directly influences the propensity for racemization.
-
Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization.[3][4] However, their tendency to cause racemization is greatly suppressed by the addition of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][5][6] These additives form active esters that are more reactive and less prone to racemization.[4]
-
Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents are generally very efficient and lead to less racemization compared to carbodiimides alone.[5] However, they still require the presence of a base, which can contribute to racemization if not chosen carefully.[4]
-
Phosphonium Reagents (e.g., BOP): While effective, BOP produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4][5] Newer phosphonium reagents have been developed to avoid this issue.
-
Ynamides and Allenones: These have emerged as promising racemization-free coupling reagents as they operate under neutral conditions, avoiding base-induced epimerization.[7][8]
Q3: Which bases are recommended to minimize racemization?
A3: The choice of base is critical. Both the basicity (pKa) and steric hindrance of the base affect the rate of racemization.[9]
-
Sterically Hindered, Weaker Bases are Preferred: Bases with significant steric bulk and lower basicity are less likely to abstract the alpha-proton, thus minimizing racemization.
-
Recommended Bases: N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are often recommended.[9]
-
Bases to Use with Caution: Stronger, less hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIEA) can accelerate racemization and should be used judiciously, if at all.[9]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during the synthesis of chiral N-propionyl pyrrolidines.
Issue 1: Significant Racemization Detected in the Final Product
If you have confirmed through chiral HPLC or other analytical methods that your N-propionyl pyrrolidine has undergone significant racemization, follow this troubleshooting workflow.
Troubleshooting Workflow for Racemization
Caption: Troubleshooting workflow for racemization.
Step 1: Scrutinize Your Coupling Reagents and Additives
The combination of your coupling reagent and any additives is the first area to investigate.
-
Problem: Using a carbodiimide (DCC, DIC) without an additive.
-
Explanation: Carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive and can readily form a symmetric oxazolone, which is a key pathway for racemization.[4][10][11]
-
Solution: Always incorporate an additive such as HOBt, HOAt, or Oxyma when using carbodiimides. These additives trap the O-acylisourea to form an active ester that is less prone to oxazolone formation and racemization.[4][6]
Step 2: Optimize Reaction Conditions
Temperature and solvent choice have a significant impact on racemization rates.
-
Problem: Running the reaction at room temperature or higher.
-
Explanation: Higher temperatures increase the rate of all reactions, including the undesirable epimerization of the chiral center.[3]
-
Solution: Perform the coupling reaction at a lower temperature, typically 0°C. In some cases, temperatures as low as -20°C may be necessary for particularly sensitive substrates.
-
Problem: Using a highly polar solvent.
-
Explanation: Polar solvents can stabilize the charged intermediates involved in racemization pathways, thereby accelerating the loss of stereochemical integrity.
-
Solution: If feasible for solubility, consider switching to a less polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Step 3: Re-evaluate Your Choice and Amount of Base
The base is often a primary driver of racemization.
-
Problem: Using a strong, non-sterically hindered base like triethylamine (TEA) or an excess of N,N-diisopropylethylamine (DIEA).
-
Explanation: These bases are strong enough to deprotonate the α-carbon of the activated carboxylic acid, leading to enolization and subsequent racemization.[1][9]
-
Solution: Switch to a weaker and more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[9] Also, ensure you are using the minimum necessary amount of base, typically one equivalent relative to the pyrrolidine salt if it is used as such.
Issue 2: Racemization Occurs Even with Optimized Conditions
In some instances, even with careful selection of reagents and conditions, racemization can persist. This is particularly true for pyrrolidine derivatives with electron-withdrawing groups that increase the acidity of the α-proton.
Advanced Strategy 1: Pre-activation of the Carboxylic Acid
-
Protocol: In a separate flask, pre-activate the propionic acid with the coupling reagent and additive (e.g., DIC/HOBt) in an anhydrous aprotic solvent at 0°C for a short period (5-15 minutes) before adding the chiral pyrrolidine.
-
Rationale: This ensures that the highly reactive activating agent is consumed in forming the less racemization-prone active ester before the chiral amine is introduced. This minimizes the exposure of the chiral substrate to potentially basic conditions in the presence of the activating agent.
Advanced Strategy 2: Employing Racemization-Free Coupling Reagents
-
Protocol: Consider using newer classes of coupling reagents that are designed to be "racemization-free." Ynamides are a prime example.[7][8] These reagents proceed through a mechanism that does not involve base-catalyzed abstraction of the alpha-proton.
-
Rationale: By changing the fundamental mechanism of amide bond formation to one that avoids the key racemization pathways, you can often completely suppress this side reaction.[12]
III. Mechanistic Insights into Racemization
A deeper understanding of the mechanisms of racemization can aid in the rational design of your synthetic strategy. The predominant pathway for racemization during amide coupling is through the formation of a 5(4H)-oxazolone intermediate.[10][11][13]
Oxazolone-Mediated Racemization Pathway
Caption: Oxazolone formation leading to racemization.
-
Activation: The carboxylic acid is activated by the coupling reagent.
-
Cyclization: In the presence of a base, the activated intermediate can undergo intramolecular cyclization to form a planar oxazolone.[4][11]
-
Tautomerization & Racemization: The oxazolone can tautomerize to an aromatic oxazole, or the proton at the chiral center can be easily abstracted and re-added, leading to racemization.[4]
-
Nucleophilic Attack: The pyrrolidine amine attacks the oxazolone, opening the ring to form the desired amide bond, but now as a mixture of enantiomers.
Strategies to prevent racemization are therefore focused on inhibiting the formation of this oxazolone intermediate or accelerating the rate of the desired aminolysis reaction so that it outcompetes the rate of racemization.
IV. Comparative Data on Reagents
The following table summarizes the relative risk of racemization associated with common coupling conditions.
| Coupling System | Additive | Base | Relative Racemization Risk | Key Considerations |
| DIC/DCC | None | DIEA/TEA | High | Not recommended for chiral substrates. |
| DIC/DCC | HOBt/Oxyma | NMM | Low | A standard and effective method.[4][5] |
| HBTU/HATU | Internal (HOBt/HOAt) | DIEA/NMM | Low-Medium | Very efficient, but base choice is still crucial.[4] |
| DEPBT | None | NMM | Very Low | Reported to be highly effective at suppressing racemization.[14] |
| Ynamides | None | None | Extremely Low | Proceeds under neutral conditions, avoiding base-induced racemization.[7][8] |
V. Recommended Experimental Protocol
This protocol provides a starting point for the synthesis of N-propionyl pyrrolidine with minimal racemization.
Materials:
-
Chiral Pyrrolidine (or its hydrochloride salt)
-
Propionic Acid
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) (if using the hydrochloride salt of the pyrrolidine)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add propionic acid (1.0 eq.), HOBt (1.1 eq.), and anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (1.1 eq.) dropwise to the cooled solution and stir for 15 minutes to allow for pre-activation.
-
In a separate flask, dissolve the chiral pyrrolidine (1.1 eq.) in anhydrous DCM. If using the hydrochloride salt, add NMM (1.1 eq.) and stir for 5 minutes.
-
Slowly add the pyrrolidine solution to the pre-activated carboxylic acid mixture at 0°C.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the enantiomeric purity of the final product using chiral HPLC.
This guide provides a comprehensive framework for understanding and mitigating racemization during the synthesis of chiral N-propionyl pyrrolidines. By carefully selecting reagents, controlling reaction conditions, and understanding the underlying chemical mechanisms, researchers can significantly improve the stereochemical outcome of their syntheses. For further assistance, please do not hesitate to contact our technical support team.
VI. References
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). B&P. Retrieved February 14, 2026, from
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). PNAS, 121(2), e2314331120.
-
Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent. (n.d.). ResearchGate. Retrieved February 14, 2026, from
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 14, 2026, from
-
Epimerisation in Peptide Synthesis. (2021). Molecules, 26(11), 3149.
-
Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591–593.
-
Ciarkowski, J., Chen, F. M., & Benoiton, N. L. (1991). Reaction mechanisms in peptide synthesis. Part 1. Semiquantitative characteristics of the reactivity of 2-methyl-5(4H)-oxazolone with water and ammonia in the gas phase and weakly polar media. Journal of Computer-Aided Molecular Design, 5(6), 585–597.
-
Hu, L., Xu, S., Zhao, Z., Yang, Y., Peng, Z., Yang, M., Wang, C., & Zhao, J. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138.
-
dealing with the formation of undesired oxazolone byproducts in synthesis. (n.d.). Benchchem. Retrieved February 14, 2026, from
-
New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. (2025). Suzhou Highfine Biotech.
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 14, 2026, from
-
Base catalyzed racemization of amino acid derivatives. (2025). ResearchGate.
-
Chemically fuelled deracemization of amino acids. (n.d.). Retrieved February 14, 2026, from
-
Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes. (2025). ResearchGate.
-
Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (n.d.). Benchchem. Retrieved February 14, 2026, from
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). International Journal of Molecular Sciences, 24(21), 15951.
-
Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. (2001). Chemical Communications, (18), 1832–1833.
-
DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (n.d.). Luxembourg Bio Technologies. Retrieved February 14, 2026, from
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications, 14(1), 5363.
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(21), 7244.
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2022). JACS Au, 2(10), 2269–2276.
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. Retrieved February 14, 2026, from
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). (2023). Molecules, 28(2), 585.
-
Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. (2020). Physical Chemistry Chemical Physics, 22(34), 19041–19049.
-
Synthesis of a New Chiral Pyrrolidine. (2012). Molecules, 17(12), 14660–14668.
-
Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. (2026). ResearchGate.
-
Technical Support Center: Preventing Racemization in Peptide Synthesis. (n.d.). Benchchem. Retrieved February 14, 2026, from
-
preventing racemization during the synthesis of chiral 5-Methyloctahydropyrrolo[3,4-b]pyrrole. (n.d.). Benchchem. Retrieved February 14, 2026, from
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). Nature, 626(8000), 789–796.
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2021). Organic & Biomolecular Chemistry, 19(35), 7569–7586.
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- 2. creation.com [creation.com]
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- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 8. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. pnas.org [pnas.org]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Reaction mechanisms in peptide synthesis. Part 1. Semiquantitative characteristics of the reactivity of 2-methyl-5(4H)-oxazolone with water and ammonia in the gas phase and weakly polar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Chiral Separation of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Ticket ID: CSP-2024-PYR-03 Subject: Enantioseparation Protocol & Troubleshooting for Polar Aliphatic Amides Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: [Active Solution]
Introduction: The Analytical Challenge
Welcome to the technical support hub. You are attempting to separate the enantiomers of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one .
Compound Analysis:
-
Core Structure: A pyrrolidine ring with a chiral center at C3.
-
Functionality: A tertiary amide (non-basic nitrogen) and a primary hydroxyl group (polar).
-
Chromophore: Weak. Lacks aromatic rings or conjugated
-systems. This is the primary failure point for most researchers.
This guide moves beyond generic advice, focusing on the specific interplay between the hydroxymethyl polarity and the amide backbone on polysaccharide stationary phases.
Module 1: Method Development Strategy
For this specific molecule, the "Standard Screening" (Hexane/IPA on AD/OD columns) often fails due to low solubility or poor detection. We recommend the Immobilized Polysaccharide Strategy .
Step 1: Column Selection
The lack of aromaticity in your analyte means we rely heavily on hydrogen bonding and dipole-dipole interactions for chiral recognition.
| Priority | Column Type | Selector | Why this works? |
| 1 (Gold) | Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized) | e.g., CHIRALPAK IA / IG | Amylose helices form tight inclusion complexes with pyrrolidine rings. Immobilization allows for "forbidden" solvents (DCM/THF) to improve solubility. |
| 2 (Silver) | Cellulose tris(3,5-dichlorophenylcarbamate) (Immobilized) | e.g., CHIRALPAK IC | The chlorinated selector often provides better resolution for polar amides where the methyl-substituted columns fail. |
| 3 (Bronze) | Cellulose tris(4-methylbenzoate) | e.g., CHIRALCEL OJ | Often effective for carbonyl-containing compounds, but less predictable for this specific pyrrolidine derivative. |
Step 2: Mobile Phase Selection
Avoid standard Normal Phase (Hexane/IPA) if you observe peak tailing. The hydroxymethyl group can interact non-specifically with the silica matrix.
Recommended Mode: Polar Organic Mode (POM)
-
Solvent A: Acetonitrile (ACN) (100%)
-
Solvent B: Methanol (MeOH) or Ethanol (EtOH)
-
Ratio: Start with 100% ACN. If retention is too low, add 5-10% MeOH.
-
Additives: None usually required for neutral amides. However, if the peak tails, add 0.1% Diethylamine (DEA) to mask silanols.
Module 2: The "Invisible Peak" Protocol (Detection)
Issue: Users frequently report "No peaks observed" even at high concentrations.
Cause: This molecule has no significant UV absorbance above 220 nm. The amide
The Fix:
-
Wavelength: Set UV detector to 205 nm or 210 nm .
-
Reference Wavelength: Turn OFF any reference wavelength (e.g., 360 nm) if using a DAD, as it can subtract the real signal.
-
Solvent Cutoff: You cannot use Acetone, Ethyl Acetate, or high concentrations of THF at 210 nm. They absorb UV and will cause a massive baseline drift. Use HPLC-grade Acetonitrile (UV cutoff ~190 nm).
Alternative Detection: If UV 210 nm is too noisy, use Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector).
Module 3: Troubleshooting Workflow
Visualizing the Decision Process
Caption: Logic flow for method development, prioritizing solubility checks and low-UV detection settings.
Module 4: Frequently Asked Questions (FAQs)
Q1: My peaks are broad and tailing. Is the column old?
-
Diagnosis: It is likely not the column age but the interaction between the -CH₂OH group and the silica support.
-
Solution:
-
Switch to Polar Organic Mode (100% MeOH). Alcohols compete for the hydrogen bonding sites, sharpening the peak.
-
Temperature: Increase temperature to 35-40°C to improve mass transfer (note: this may reduce resolution, so it's a trade-off).
-
Q2: Can I use a C18 column for this?
-
Answer: No. Standard C18 columns are achiral. You might separate diastereomers if you derivatized the compound with a chiral agent (e.g., Mosher's acid), but for direct enantiomer separation, you must use a chiral stationary phase (CSP).
Q3: I see a split peak, but I'm injecting the pure racemate. Is this the separation?
-
Warning: Be careful. Proline derivatives often exist as rotamers (cis/trans isomers around the amide bond) which can interconvert on the timescale of chromatography.
-
Test: Reinject at a higher temperature (e.g., 50°C). If the peaks merge or the ratio changes, you are seeing rotamers, not enantiomers. If they remain distinct, it is likely the chiral separation.
Q4: How do I scale this up for purification?
-
Protocol:
-
Maximize solubility (dissolve sample in mobile phase).
-
Switch to an Immobilized Column (e.g., Chiralpak IA) to allow using Dichloromethane (DCM) as a co-solvent. DCM improves solubility significantly for preparative loading without destroying the column.
-
References
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient enantiomer separation.[1][2][3] Chemical Society Reviews.[3] (Foundational work on polysaccharide columns).
-
Sigma-Aldrich. HPLC Analysis of Amides on Discovery® RP-Amide.[4] (Validation of amide detection wavelengths).
-
Chromatography Online. (2018). UV Detection for HPLC – Fundamental Principles. (Guidance on UV cutoffs and n->pi* transitions).
-
Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC. (Protocols for immobilized phases and solvent compatibility).
Sources
Validation & Comparative
A Comparative Guide to the HPLC Analysis of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one and Its Process-Related Impurities
Introduction
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one is a substituted pyrrolidine derivative, a class of compounds prevalent in many biologically active molecules and pharmaceutical agents[1]. As with any potential drug candidate, ensuring its purity is paramount for safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any related impurities.
This guide provides a comprehensive comparison of the HPLC retention behavior of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one against a profile of potential process-related impurities. We will delve into the rationale behind the method development, present a detailed experimental protocol, and analyze the resulting chromatographic data. The focus will be on establishing a robust, self-validating HPLC method that ensures baseline resolution of all critical components.
The Analytical Challenge: Retaining and Separating Polar Compounds
The chemical structure of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one, which features a hydroxyl group and a tertiary amine within the pyrrolidine ring, classifies it as a polar compound. Such molecules present a significant challenge in traditional reversed-phase (RP) HPLC. Due to their hydrophilicity, they exhibit weak interactions with non-polar stationary phases like C18, often resulting in poor retention and elution near the solvent front[2][3].
To overcome this, specialized analytical approaches are necessary. Strategies include:
-
Modification of the Mobile Phase: Adjusting the pH of the mobile phase can suppress the ionization of basic analytes, increasing their hydrophobicity and retention on an RP column[4][5].
-
Advanced Column Chemistries: Employing columns with polar-endcapping or embedded polar groups enhances compatibility with highly aqueous mobile phases and improves the retention of polar analytes[4][6].
-
Alternative Chromatographic Modes: Techniques like Hydrophilic Interaction Chromatography (HILIC) or Mixed-Mode Chromatography, which combines reversed-phase and ion-exchange mechanisms, are powerful alternatives for separating highly polar compounds[3][6].
For this study, we will employ a reversed-phase method with a polar-endcapped C18 column and a pH-adjusted mobile phase to achieve optimal separation.
Hypothetical Impurity Profile
For the purpose of this guide, we will consider a plausible set of impurities that could arise during the synthesis or storage of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one.
-
Impurity A: 3-(Hydroxymethyl)pyrrolidine (Starting Material): A more polar precursor that may be present due to an incomplete reaction.
-
Impurity B: 1-[3-(Formyl)pyrrolidin-1-yl]propan-1-one (Oxidation Product): An oxidation product of the primary alcohol on the parent molecule. This impurity would be slightly less polar than the API.
-
Impurity C: 1-(Pyrrolidin-1-yl)propan-1-one (Side-Reaction Product): A less polar impurity that could result from a side reaction involving a pyrrolidine starting material lacking the hydroxymethyl group.
Experimental Protocol
The following HPLC method was designed to achieve baseline separation of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one from its potential impurities.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: A polar-endcapped C18 column (e.g., Waters Atlantis T3, 4.6 x 150 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 8.5 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Water/Acetonitrile (90:10, v/v).
-
Standards: Reference standards of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one and each impurity.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 22.0 | |
| 22.1 | |
| 25.0 |
Sample Preparation
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh about 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with the sample diluent.
-
Spiked Sample Solution: Prepare a solution of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one at a concentration of 500 µg/mL, spiked with each impurity at a concentration of 5 µg/mL (1.0% level) in the sample diluent.
-
Filter all solutions through a 0.45 µm nylon syringe filter before injection.
Experimental Workflow Diagram
Caption: A flowchart of the experimental workflow from sample preparation to data analysis.
Results and Discussion
The developed HPLC method is expected to provide excellent resolution between the main compound and its potential impurities. The anticipated retention times are summarized in the table below.
| Compound | Structure | Expected Retention Time (min) | Relative Retention Time (RRT) | Rationale for Elution Order |
| Impurity A | 3-(Hydroxymethyl)pyrrolidine | ~ 3.5 | ~ 0.35 | Highest polarity due to the presence of a secondary amine and a primary alcohol, leading to the earliest elution. |
| API | 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one | ~ 10.0 | 1.00 | The parent compound with intermediate polarity. The propanone group increases its hydrophobicity compared to Impurity A. |
| Impurity B | 1-[3-(Formyl)pyrrolidin-1-yl]propan-1-one | ~ 12.5 | ~ 1.25 | The aldehyde group is less polar than the alcohol group of the API, resulting in stronger interaction with the C18 stationary phase and a longer retention time. |
| Impurity C | 1-(Pyrrolidin-1-yl)propan-1-one | ~ 16.0 | ~ 1.60 | The absence of the hydroxyl group makes this impurity the least polar, leading to the strongest retention and latest elution. |
The choice of a slightly alkaline mobile phase (pH 8.5) is critical for this separation. At this pH, the secondary amine of Impurity A and the tertiary amine of the API and other impurities are in their free base form, making them less polar and more retainable on the reversed-phase column[5]. The gradient elution, starting with a high aqueous content, allows for the retention and separation of the highly polar Impurity A, while the increasing acetonitrile concentration ensures the timely elution of the less polar impurities.
Polarity and Retention Time Relationship
The fundamental principle governing this separation is the inverse relationship between analyte polarity and retention time in reversed-phase chromatography.
Caption: The relationship between analyte polarity and retention time in reversed-phase HPLC.
Conclusion
This guide outlines a robust and scientifically sound HPLC method for the analysis of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one and its potential impurities. By understanding the physicochemical properties of the analytes and applying fundamental chromatographic principles, a method capable of providing baseline separation was developed. The use of a polar-endcapped column in conjunction with a pH-controlled mobile phase and gradient elution is a highly effective strategy for the analysis of polar compounds. This method can be readily validated and implemented in a quality control setting to ensure the purity and quality of this important pyrrolidine derivative.
References
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available at: [Link]
-
SIELC Technologies. Polar Compounds. SIELC Technologies. Available at: [Link]
-
Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Available at: [Link]
-
Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
Malviya, A., et al. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 37(7), e5482. Available at: [Link]
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
SIELC Technologies. Separation of 1-(3-Hydroxypropyl)pyrrolidin-2-one on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
ResearchGate. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. Available at: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Axios Research. Pyrrolidine Impurity 1. Axios Research. Available at: [Link]
-
ResearchGate. (PDF) Evaluating Impurities in Drugs (Part I of III). ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. resolian.com [resolian.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
A-Senior-Application-Scientist's-Guide-to-Distinguishing-N-acylated-from-O-acylated-Pyrrolidine-Products-by-NMR
Introduction: The Isomeric Challenge of Pyrrolidine Acylation
The Decisive Power of NMR Spectroscopy
NMR spectroscopy stands as the most powerful tool for isomer differentiation due to its ability to probe the precise electronic environment and spatial relationships of nuclei within a molecule.[3] By analyzing chemical shifts, coupling constants, and through-space correlations, we can confidently assign the acylation site. This guide will delve into the practical application of ¹H NMR, ¹³C NMR, and various 2D NMR techniques to solve this common analytical puzzle.
¹H NMR Spectroscopy: The First Line of Inquiry
One-dimensional proton NMR is the initial and often most informative experiment. Key diagnostic signals are the protons on the carbon bearing the heteroatom (N or O) and the protons on the pyrrolidine ring adjacent to the nitrogen.
Key Diagnostic Regions in ¹H NMR:
-
Protons on the Acylated Carbon (H-2 and H-5 for pyrrolidine):
-
N-Acylation: The protons on the carbons alpha to the nitrogen (C2 and C5) experience a significant downfield shift due to the electron-withdrawing nature of the amide carbonyl group. This effect is often more pronounced than in the O-acylated isomer. Due to the restricted rotation around the newly formed amide bond, these protons can also exhibit complex splitting patterns or even appear as distinct signals for the cis and trans rotamers.[4][5]
-
O-Acylation: The protons on the carbon bearing the newly formed ester group will also shift downfield, but typically to a lesser extent than the alpha-protons in the N-acyl counterpart.
-
-
Proton on the Hydroxymethyl Group (if applicable): In the case of a primary alcohol like prolinol, the chemical shift of the methylene protons of the hydroxymethyl group is highly diagnostic.
-
N-Acylation: These protons will be shifted downfield relative to the starting amino alcohol.
-
O-Acylation: A more substantial downfield shift is expected for these protons as they are directly attached to the carbon bearing the ester functionality.
-
Data-Driven Comparison of ¹H NMR Chemical Shifts:
| Proton | Typical Chemical Shift (δ, ppm) in N-Acyl Pyrrolidine | Typical Chemical Shift (δ, ppm) in O-Acyl Pyrrolidine | Rationale for Difference |
| H-2, H-5 | 3.5 - 4.5 | 2.5 - 3.5 | Strong deshielding by the amide carbonyl in the N-acyl isomer. |
| CH₂-O-Acyl | N/A | 4.0 - 4.5 | Direct attachment to the electron-withdrawing ester group. |
| CH₂-OH | 3.5 - 4.0 | N/A | Less deshielded compared to the O-acylated counterpart. |
Note: These are approximate ranges and can vary based on the specific acyl group and solvent.[6][7][8][9]
¹³C NMR Spectroscopy: Corroborating Evidence
Carbon-13 NMR provides complementary information that reinforces the assignments made from the proton spectrum. The chemical shift of the carbonyl carbon and the carbons of the pyrrolidine ring are particularly insightful.[10]
Key Diagnostic Signals in ¹³C NMR:
-
Carbonyl Carbon (C=O):
-
N-Acylation (Amide): Typically resonates in the range of 168-175 ppm.
-
O-Acylation (Ester): Generally found slightly further downfield, in the 170-180 ppm range.
-
-
Pyrrolidine Ring Carbons:
-
N-Acylation: The carbons alpha to the nitrogen (C2 and C5) will show a downfield shift.
-
O-Acylation: The carbon bearing the ester group will experience a significant downfield shift, while the carbons alpha to the nitrogen will be less affected compared to the N-acyl isomer.
-
Comparative ¹³C NMR Chemical Shift Data:
| Carbon | Typical Chemical Shift (δ, ppm) in N-Acyl Pyrrolidine | Typical Chemical Shift (δ, ppm) in O-Acyl Pyrrolidine | Rationale for Difference |
| C=O | 168 - 175 | 170 - 180 | The electronic environment of the carbonyl differs between an amide and an ester. |
| C-2, C-5 | 45 - 60 | 45 - 55 | Deshielding effect of the amide group on the adjacent carbons. |
| C-O-Acyl | N/A | 65 - 75 | Significant deshielding due to the directly attached ester group. |
Note: These are general ranges and are subject to substituent and solvent effects.[11][12]
2D NMR Spectroscopy: Unambiguous Structure Elucidation
While 1D NMR often provides strong evidence, two-dimensional NMR experiments offer definitive proof of connectivity, removing any ambiguity.[13][14]
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons.[14] It is invaluable for confirming the assignments of the pyrrolidine ring protons and carbons. By identifying the ¹H-¹³C pairs, you can confidently track the chemical shift changes upon acylation.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is the cornerstone for distinguishing N- and O-acylated isomers. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. The key correlation to look for is between the protons of the acyl group (e.g., the methyl protons of an acetyl group) and the carbons of the pyrrolidine ring.[15][16]
-
N-Acylation: A strong correlation will be observed between the acyl group protons and the carbons alpha to the nitrogen (C2 and C5).
-
O-Acylation: A clear correlation will be seen between the acyl group protons and the carbon bearing the oxygen.
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space correlations between protons that are in close proximity (<5 Å).[3] This can be particularly useful for confirming the site of acylation.
-
N-Acylation: NOE correlations would be expected between the protons of the acyl group and the protons on the carbons alpha to the nitrogen (H-2 and H-5).
-
O-Acylation: NOE correlations would be expected between the acyl group protons and the protons on the carbon bearing the oxygen, as well as adjacent ring protons.
Experimental Workflow for Isomer Differentiation
The following step-by-step protocol outlines a robust workflow for distinguishing N- and O-acylated pyrrolidine products.
dot
Caption: Experimental workflow for NMR-based differentiation of N- and O-acylated pyrrolidines.
Case Study: Acetylation of (S)-2-(Hydroxymethyl)pyrrolidine
Let's consider the acetylation of (S)-2-(hydroxymethyl)pyrrolidine. The expected N-acetyl and O-acetyl products are shown below.
Key Diagnostic HMBC Correlations:
dot
Sources
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. differencebetween.com [differencebetween.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. compoundchem.com [compoundchem.com]
- 10. scispace.com [scispace.com]
- 11. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. spin.niddk.nih.gov [spin.niddk.nih.gov]
- 16. UCSD SSPPS NMR Facility: Measuring long range heteronuclear couplings [sopnmr.blogspot.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
